molecular formula C22H15N2NaO2 B608159 I-XW-053 sodium CAS No. 1644644-89-2

I-XW-053 sodium

Cat. No.: B608159
CAS No.: 1644644-89-2
M. Wt: 362.36
InChI Key: KQJHIPPBSYSTNQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

I-XW-053 sodium is a chemical compound known for its potent inhibitory effects on the human immunodeficiency virus type 1 (HIV-1) capsid protein. This compound has demonstrated significant antiviral activity by blocking the replication of HIV-1, making it a valuable tool in the study and potential treatment of HIV infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of I-XW-053 sodium involves the preparation of sodium 4-(4,5-diphenyl-1H-imidazol-2-yl)-benzoate. The synthetic route typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

I-XW-053 sodium has a wide range of scientific research applications:

Mechanism of Action

I-XW-053 sodium exerts its effects by targeting the HIV-1 capsid protein. It specifically binds to the N-terminal domain of the capsid protein, blocking the interface between capsid protein monomers. This inhibition prevents the proper assembly and disassembly of the viral capsid, thereby hindering the replication of the virus. The molecular targets include the capsid protein’s N-terminal domain, and the pathways involved are related to viral assembly and uncoating .

Comparison with Similar Compounds

Uniqueness of I-XW-053 Sodium: this compound is unique due to its specific binding affinity to the N-terminal domain of the HIV-1 capsid protein. This distinct binding mode allows it to effectively block the replication of HIV-1 with minimal cytotoxicity. Additionally, its structure-activity relationship studies have led to the development of several analogues with improved efficacy .

Properties

IUPAC Name

sodium;4-(4,5-diphenyl-1H-imidazol-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O2.Na/c25-22(26)18-13-11-17(12-14-18)21-23-19(15-7-3-1-4-8-15)20(24-21)16-9-5-2-6-10-16;/h1-14H,(H,23,24)(H,25,26);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQJHIPPBSYSTNQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)C(=O)[O-])C4=CC=CC=C4.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N2NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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